5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Mode of Action
Quinoline hybrids, which include this compound, combine polar and nonpolar properties, allowing them to permeate bacterial cells . This suggests that the compound may interact with its targets by penetrating the cell membrane and exerting its effects intracellularly.
Pharmacokinetics
It is known that the piperazine moiety, which is a part of this compound, is widely employed in drugs due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that quinoline derivatives have a wide range of biological activities, suggesting that the compound could potentially have diverse molecular and cellular effects .
Action Environment
It is known that the physicochemical properties of a compound, including its polar and nonpolar properties, can influence its interaction with the environment and thus its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with quinoline-based enzymes, which are vital in various biological processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to changes in protein conformation and function, which are essential for understanding its biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, inhibiting their activity and thereby affecting biochemical pathways . Additionally, it can activate certain enzymes, leading to enhanced biochemical reactions. Changes in gene expression induced by this compound are crucial for its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term effects observed in in vitro and in vivo studies include changes in cellular function and metabolism, which are critical for understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have beneficial effects, such as enhancing enzyme activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects observed in these studies are essential for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . This compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins, which influence its localization and accumulation . The distribution of this compound within cells and tissues affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . Its localization within subcellular compartments influences its biochemical interactions and overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrroloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core.
Introduction of the piperazine moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Piperazine derivatives: Compounds containing the piperazine moiety.
Uniqueness
The uniqueness of 5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride lies in its specific combination of the pyrroloquinoline core and the piperazine moiety, which imparts unique biological and chemical properties.
Properties
IUPAC Name |
10-(piperazin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.2ClH/c20-16-14(11-18-8-5-17-6-9-18)10-13-3-1-2-12-4-7-19(16)15(12)13;;/h1-3,10,17H,4-9,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSXBJYTKXBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CN4CCNCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.